2-Fluoro-3-hydroxy-N,N-dimethylbenzamide
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Overview
Description
2-Fluoro-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a dimethylbenzamide moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoic acid, dimethylamine, and suitable reagents for hydroxylation.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired transformations. For example, the hydroxylation step may require the use of oxidizing agents and specific reaction temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-Fluoro-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and hydroxyl group allows the compound to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-hydroxybenzamide: Lacks the dimethyl groups, which may affect its reactivity and interactions.
3-Hydroxy-N,N-dimethylbenzamide: Lacks the fluorine atom, which may influence its chemical properties and biological activity.
2-Fluoro-N,N-dimethylbenzamide:
Uniqueness
2-Fluoro-3-hydroxy-N,N-dimethylbenzamide is unique due to the combination of the fluorine atom, hydroxyl group, and dimethylbenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
2-fluoro-3-hydroxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVCOYOHWZMEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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